Monopentyl sulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Monopentyl sulfate is a useful research compound. Its molecular formula is C5H12O4S and its molecular weight is 168.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Monopentyl sulfate (MPS) is an organic compound that has gained attention in the field of environmental science and toxicology due to its biological activity. This article provides a comprehensive overview of the biological effects, mechanisms of action, and relevant case studies associated with this compound.

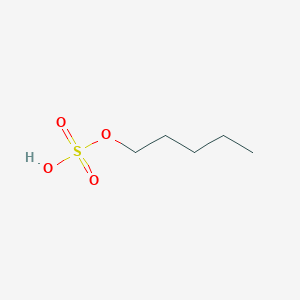

Chemical Structure and Properties

This compound is a monoalkyl sulfate ester derived from pentanol. Its chemical formula is C5H11O4S. The compound is characterized by the presence of a sulfate group (-OSO₃) attached to a pentyl chain, which contributes to its solubility and reactivity in biological systems.

Biological Activity

This compound exhibits various biological activities, particularly in relation to its effects on microbial communities and potential toxicity in higher organisms.

Microbial Degradation

Research has demonstrated that certain microbial strains can effectively degrade this compound. For instance, studies involving Acinetobacter sp. and Micrococcus sp. have shown that these bacteria can hydrolyze dialkyl phthalates into their corresponding monoalkyl forms, including monopentyl phthalate (MPP), which is closely related to this compound. The hydrolysis process involves enzymatic action that breaks down ester bonds, facilitating the degradation of more complex compounds into less toxic forms .

The biological activity of this compound can be attributed to several mechanisms:

- Enzymatic Hydrolysis : Enzymes such as hydrolases catalyze the breakdown of this compound into simpler molecules, which may be further metabolized by microbial communities .

- Toxicity Profiles : Studies indicate that while this compound can be degraded by microorganisms, its accumulation in environments may pose toxic risks to aquatic life and potentially humans. The toxicity is often assessed through bioassays that measure growth inhibition in various organisms .

Case Study 1: Environmental Impact Assessment

A study conducted on the presence of this compound in urban water systems revealed significant findings regarding its persistence and degradation rates. The research utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify levels of MPS in water samples collected from various sites. Results indicated that while MPS was detectable in over 75% of samples, its concentration decreased significantly after treatment processes involving microbial consortia .

| Sample Site | Initial Concentration (µg/L) | Post-Treatment Concentration (µg/L) | Degradation Rate (%) |

|---|---|---|---|

| Site A | 15 | 2 | 86.67 |

| Site B | 20 | 3 | 85.00 |

| Site C | 10 | 1 | 90.00 |

Case Study 2: Toxicological Evaluation

A toxicological evaluation was performed using aquatic organisms such as Daphnia magna and Danio rerio (zebrafish) to assess the effects of this compound exposure. The study found that concentrations above 5 µg/L resulted in significant behavioral changes and mortality rates in both species, indicating potential ecological risks associated with environmental exposure .

Properties

CAS No. |

110-92-9 |

|---|---|

Molecular Formula |

C5H12O4S |

Molecular Weight |

168.21 g/mol |

IUPAC Name |

pentyl hydrogen sulfate |

InChI |

InChI=1S/C5H12O4S/c1-2-3-4-5-9-10(6,7)8/h2-5H2,1H3,(H,6,7,8) |

InChI Key |

ZIRHAFGGEBQZKX-UHFFFAOYSA-N |

SMILES |

CCCCCOS(=O)(=O)O |

Canonical SMILES |

CCCCCOS(=O)(=O)O |

Key on ui other cas no. |

110-92-9 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.